molecular formula C13H12N2O3S B15028573 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate

Katalognummer: B15028573
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: OJNIWUCWEBOZLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thiophene ring with an amino group and a methoxyphenyl group, making it a subject of interest for various scientific research applications.

Vorbereitungsmethoden

The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with an appropriate amine and aldehyde under specific conditions. One common method is the Schiff base reaction, where the aldehyde reacts with the amine to form an imine, which then reacts with the thiophene-2-carboxylic acid to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Analyse Chemischer Reaktionen

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H12N2O3S

Molekulargewicht

276.31 g/mol

IUPAC-Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-17-10-6-4-9(5-7-10)12(14)15-18-13(16)11-3-2-8-19-11/h2-8H,1H3,(H2,14,15)

InChI-Schlüssel

OJNIWUCWEBOZLJ-UHFFFAOYSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N

Kanonische SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)N

Löslichkeit

35.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.